molecular formula C9H7F2N3O B12342114 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline

Cat. No.: B12342114
M. Wt: 211.17 g/mol
InChI Key: HQMRHWNTDKHEAV-UHFFFAOYSA-N
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Description

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline is a chemical compound that features a difluoromethyl group attached to an oxadiazole ring, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the cyclization of appropriate precursors in the presence of reagents like acyl chlorides and hydroxylamine . The reaction conditions often require refluxing in ethanol to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines .

Scientific Research Applications

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxadiazole ring can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

  • 4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]aniline
  • 4-[5-(Methyl)-1,2,4-oxadiazol-3-yl]aniline
  • 4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]aniline

Uniqueness

4-[5-(Difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This can influence the compound’s reactivity, stability, and biological activity, making it a valuable molecule for various applications .

Properties

Molecular Formula

C9H7F2N3O

Molecular Weight

211.17 g/mol

IUPAC Name

4-[5-(difluoromethyl)-1,2,4-oxadiazol-3-yl]aniline

InChI

InChI=1S/C9H7F2N3O/c10-7(11)9-13-8(14-15-9)5-1-3-6(12)4-2-5/h1-4,7H,12H2

InChI Key

HQMRHWNTDKHEAV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)C(F)F)N

Origin of Product

United States

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